molecular formula C103H156N30O26 B10822647 NPY-(20-36) (pig)

NPY-(20-36) (pig)

Cat. No.: B10822647
M. Wt: 2230.5 g/mol
InChI Key: XFZMLFVKLYDVQS-DNSVIXQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NPY-(20-36) (pig) is a synthetic fragment of porcine neuropeptide Y. Neuropeptide Y is a polypeptide consisting of 36 amino acid residues and is widely distributed in the nervous system. It plays a crucial role in regulating various biological processes, including food intake, energy metabolism, and emotional expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NPY-(20-36) (pig) involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of NPY-(20-36) (pig) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: NPY-(20-36) (pig) can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .

Scientific Research Applications

NPY-(20-36) (pig) has a wide range of scientific research applications:

    Chemistry: It is used as a model peptide to study peptide synthesis and modification techniques.

    Biology: It is employed in research to understand the role of neuropeptide Y in various biological processes, including appetite regulation and stress response.

    Medicine: NPY-(20-36) (pig) is used in studies investigating the therapeutic potential of neuropeptide Y in treating conditions such as obesity, anxiety, and depression.

    Industry: It is utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

NPY-(20-36) (pig) exerts its effects by interacting with neuropeptide Y receptors, which are G protein-coupled receptors. The binding of NPY-(20-36) (pig) to these receptors activates intracellular signaling pathways, leading to various physiological responses. The C-terminal segment of NPY-(20-36) (pig) plays a crucial role in its high affinity for the receptors .

Comparison with Similar Compounds

Uniqueness: NPY-(20-36) (pig) is unique in its ability to selectively interact with specific neuropeptide Y receptors, making it a valuable tool for studying receptor-ligand interactions and the physiological roles of neuropeptide Y .

Properties

Molecular Formula

C103H156N30O26

Molecular Weight

2230.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C103H156N30O26/c1-11-53(7)81(97(155)128-76(47-80(106)141)93(151)125-72(41-52(5)6)94(152)132-82(54(8)12-2)98(156)133-83(56(10)135)99(157)122-69(18-15-39-116-103(111)112)86(144)121-70(35-36-79(105)140)89(147)119-68(17-14-38-115-102(109)110)88(146)129-77(100(158)159)45-60-25-33-65(139)34-26-60)131-95(153)74(44-59-23-31-64(138)32-24-59)126-92(150)75(46-61-48-113-50-117-61)127-87(145)67(16-13-37-114-101(107)108)120-90(148)71(40-51(3)4)123-84(142)55(9)118-96(154)78(49-134)130-91(149)73(43-58-21-29-63(137)30-22-58)124-85(143)66(104)42-57-19-27-62(136)28-20-57/h19-34,48,50-56,66-78,81-83,134-139H,11-18,35-47,49,104H2,1-10H3,(H2,105,140)(H2,106,141)(H,113,117)(H,118,154)(H,119,147)(H,120,148)(H,121,144)(H,122,157)(H,123,142)(H,124,143)(H,125,151)(H,126,150)(H,127,145)(H,128,155)(H,129,146)(H,130,149)(H,131,153)(H,132,152)(H,133,156)(H,158,159)(H4,107,108,114)(H4,109,110,115)(H4,111,112,116)/t53-,54-,55-,56+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,81-,82-,83-/m0/s1

InChI Key

XFZMLFVKLYDVQS-DNSVIXQOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.